2-(4-NITROPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE
Overview
Description
2-(4-Nitrophenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone is a complex organic compound with significant applications in various fields of scientific research. This compound features a nitrophenoxy group, a phenylsulfonyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with an appropriate alkylating agent to form the nitrophenoxy intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylsulfonyl derivatives.
Scientific Research Applications
2-(4-Nitrophenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the phenylsulfonyl group can interact with various enzymes and proteins, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenoxy)benzoic acid
- 4-(2-Nitrophenoxy)piperidine hydrochloride
Uniqueness
2-(4-Nitrophenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-nitrophenoxy)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-15(28-17-9-7-16(8-10-17)22(24)25)19(23)20-11-13-21(14-12-20)29(26,27)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARVUVRDAIALQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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